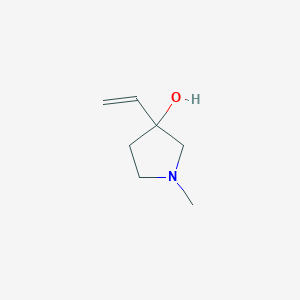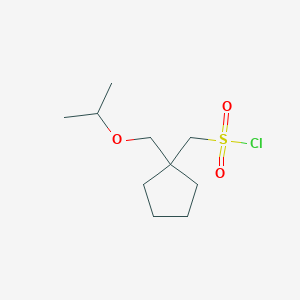![molecular formula C15H16ClIO3 B13495516 Ethyl 3-(4-chlorophenyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13495516.png)
Ethyl 3-(4-chlorophenyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(4-chlorophenyl)-1-(iodomethyl)-2-oxabicyclo[211]hexane-4-carboxylate is a complex organic compound known for its unique bicyclic structure
準備方法
The synthesis of Ethyl 3-(4-chlorophenyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate typically involves multiple steps, starting with the preparation of the bicyclic core. The synthetic route often includes the following steps:
Formation of the bicyclic core: This step involves the cyclization of appropriate precursors under specific conditions to form the oxabicyclo[2.1.1]hexane structure.
Introduction of the iodomethyl group: This step involves the iodination of the bicyclic core using reagents such as iodine and a suitable oxidizing agent.
Attachment of the ethyl ester group: This step involves esterification reactions to introduce the ethyl carboxylate group.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using advanced techniques such as continuous flow synthesis and automated reaction monitoring.
化学反応の分析
Ethyl 3-(4-chlorophenyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate undergoes various types of chemical reactions, including:
Substitution reactions: The iodomethyl group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of different derivatives.
Oxidation reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized products.
Reduction reactions: Reduction of the compound can lead to the formation of reduced derivatives, often involving the use of reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Ethyl 3-(4-chlorophenyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is used in the study of biological pathways and mechanisms, particularly those involving halogenated compounds.
Industry: It is used in the development of new materials and chemicals, particularly those requiring specific structural features.
作用機序
The mechanism of action of Ethyl 3-(4-chlorophenyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially leading to biological effects such as inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Ethyl 3-(4-chlorophenyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 3-(4-bromophenyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate: This compound has a bromine atom instead of a chlorine atom, leading to different reactivity and properties.
Ethyl 3-(4-chlorophenyl)-1-(methyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate:
The uniqueness of Ethyl 3-(4-chlorophenyl)-1-(iodomethyl)-2-oxabicyclo[21
特性
分子式 |
C15H16ClIO3 |
|---|---|
分子量 |
406.64 g/mol |
IUPAC名 |
ethyl 3-(4-chlorophenyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate |
InChI |
InChI=1S/C15H16ClIO3/c1-2-19-13(18)15-7-14(8-15,9-17)20-12(15)10-3-5-11(16)6-4-10/h3-6,12H,2,7-9H2,1H3 |
InChIキー |
APYYNWFXGMVCBB-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C12CC(C1)(OC2C3=CC=C(C=C3)Cl)CI |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3-{[(Tert-butoxy)carbonyl]amino}-2,6-dioxopiperidin-1-yl)acetic acid](/img/structure/B13495453.png)

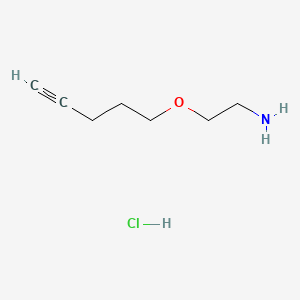

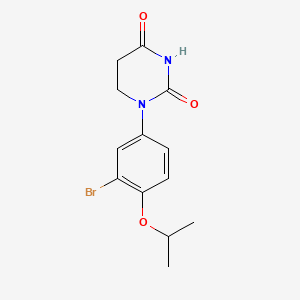
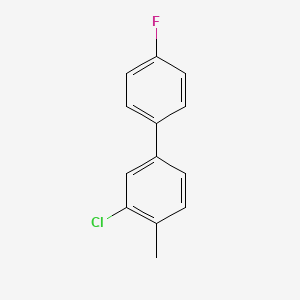
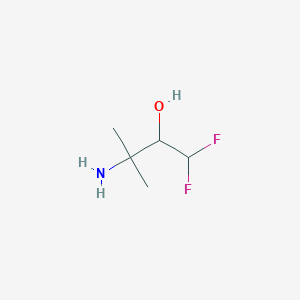
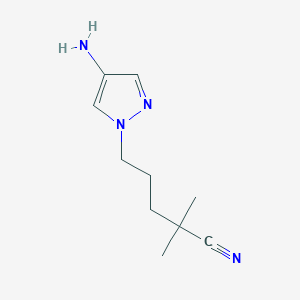

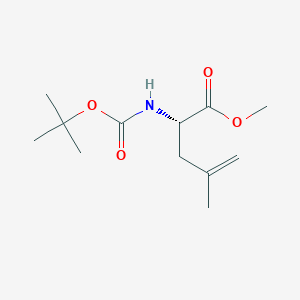

![3-[(Fluorosulfonyl)methyl]benzoic acid](/img/structure/B13495526.png)
